molecular formula C₁₁H₁₁D₃N₂O₄ B1159176 4-(3-Methoxy-4-nitrophenyl)morpholine-d3

4-(3-Methoxy-4-nitrophenyl)morpholine-d3

Cat. No.: B1159176
M. Wt: 241.26
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxy-4-nitrophenyl)morpholine-d3, also known as 4-(3-Methoxy-4-nitrophenyl)morpholine-d3, is a useful research compound. Its molecular formula is C₁₁H₁₁D₃N₂O₄ and its molecular weight is 241.26. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₁H₁₁D₃N₂O₄

Molecular Weight

241.26

Synonyms

NSC 65635-d3

Origin of Product

United States

Foundational & Exploratory

Structure of deuterated 4-(3-Methoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure of Deuterated 4-(3-Methoxy-4-nitrophenyl)morpholine

Abstract

The strategic incorporation of deuterium into pharmacologically active molecules is a pivotal strategy in modern drug discovery, offering the potential to favorably modulate metabolic profiles and enhance therapeutic indices.[1][2] This guide provides a comprehensive technical overview of the synthesis and structural elucidation of a deuterated analogue of 4-(3-Methoxy-4-nitrophenyl)morpholine, a compound of interest in medicinal chemistry. We present a proposed synthetic pathway for the selective deuteration of the methoxy group and outline a rigorous analytical workflow for the definitive structural characterization of the resulting isotopically labeled compound. This document is intended for researchers, scientists, and drug development professionals engaged in the design and analysis of novel deuterated chemical entities.

Introduction: The Rationale for Deuteration

The substitution of hydrogen with its stable isotope, deuterium, is a subtle molecular modification that can have profound effects on the pharmacokinetic properties of a drug candidate.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a significant kinetic isotope effect (KIE).[2] This effect can slow down metabolic processes that involve the cleavage of a C-H bond, a common pathway in drug metabolism.[2] By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, it is possible to:

  • Improve Metabolic Stability: Reduce the rate of metabolic degradation, leading to a longer half-life and potentially reduced dosing frequency.[1][2]

  • Decrease Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can minimize the production of harmful byproducts, thereby improving the safety profile of a drug.[2]

  • Enhance Bioavailability: A slower rate of first-pass metabolism can lead to a greater proportion of the administered dose reaching systemic circulation.

The methoxy group in 4-(3-Methoxy-4-nitrophenyl)morpholine represents a potential site for oxidative metabolism. Therefore, the synthesis of a deuterated version, specifically with a trideuteromethoxy group (-OCD₃), is a logical step in a drug discovery program to investigate the potential benefits of isotopic labeling.

Molecular Structure of 4-(3-Methoxy-4-nitrophenyl)morpholine

The parent compound, 4-(3-Methoxy-4-nitrophenyl)morpholine, possesses the following structural characteristics:

  • Molecular Formula: C₁₁H₁₄N₂O₄[3][4][5]

  • Molecular Weight: 238.24 g/mol [4][5]

  • Core Scaffolds: A morpholine ring attached to a nitrophenyl group, which is further substituted with a methoxy group.

Caption: Molecular structure of 4-(3-Methoxy-4-nitrophenyl)morpholine.

Proposed Synthesis of Deuterated 4-(3-Methoxy-4-nitrophenyl)morpholine

The synthesis of the deuterated target compound can be approached through a multi-step process, beginning with a suitable starting material that allows for the late-stage introduction of the deuterated methoxy group. A plausible retro-synthetic analysis suggests that a key intermediate would be a phenolic precursor.

Synthetic Workflow Diagram

Synthetic_Workflow start 4-Fluoro-2-hydroxy-nitrobenzene step1 Nucleophilic Aromatic Substitution with Morpholine start->step1 intermediate1 4-(3-Hydroxy-4-nitrophenyl)morpholine step1->intermediate1 step2 Deuteromethylation (CD₃I, K₂CO₃) intermediate1->step2 product Deuterated 4-(3-Methoxy-4-nitrophenyl)morpholine step2->product

Caption: Proposed synthetic workflow for deuterated 4-(3-Methoxy-4-nitrophenyl)morpholine.

Step-by-Step Experimental Protocol
2.2.1. Synthesis of 4-(3-Hydroxy-4-nitrophenyl)morpholine (Intermediate)
  • Reaction Setup: To a solution of 4-fluoro-2-hydroxy-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-(3-hydroxy-4-nitrophenyl)morpholine.

2.2.2. Synthesis of Deuterated 4-(3-Methoxy-4-nitrophenyl)morpholine
  • Reaction Setup: To a solution of 4-(3-hydroxy-4-nitrophenyl)morpholine (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq) and deuterated methyl iodide (CD₃I, 1.5 eq).

  • Reaction Conditions: Reflux the reaction mixture for 6-8 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final deuterated product.

Structural Elucidation of Deuterated 4-(3-Methoxy-4-nitrophenyl)morpholine

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous confirmation of the structure and isotopic purity of the synthesized deuterated compound.[6]

Analytical Workflow Diagram

Analytical_Workflow sample Deuterated Product nmr NMR Spectroscopy (¹H, ²H, ¹³C) sample->nmr ms Mass Spectrometry (HRMS) sample->ms xray X-ray Crystallography sample->xray structure_confirm Structure Confirmation nmr->structure_confirm isotopic_purity Isotopic Purity Assessment nmr->isotopic_purity ms->structure_confirm ms->isotopic_purity 3 3 xray->3 d_structure 3D Atomic Arrangement

Caption: Analytical workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the incorporation of deuterium and determining its specific location within the molecule.[6]

  • ¹H NMR: The proton NMR spectrum is expected to show the absence of a signal corresponding to the methoxy protons, which would be present in the non-deuterated analogue. The remaining aromatic and morpholine proton signals should be consistent with the proposed structure.

  • ²H NMR: The deuterium NMR spectrum should exhibit a single resonance signal, confirming the presence of deuterium in the methoxy group.[7][8]

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic multiplet for the deuterated methoxy carbon due to C-D coupling.

3.2.1. Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8d1HAr-H
~7.0dd1HAr-H
~6.9d1HAr-H
~3.8t4H-O-CH₂- (Morpholine)
~3.1t4H-N-CH₂- (Morpholine)

Note: The signal for the -OCH₃ protons at ~3.9 ppm in the parent compound will be absent.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight of the deuterated compound and to assess the degree of deuterium incorporation. The molecular ion peak in the mass spectrum should correspond to the calculated mass of the deuterated molecule (C₁₁H₁₁D₃N₂O₄).

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[9][10][11]

3.4.1. Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the deuterated compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

3.4.2. Expected Crystallographic Data
ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)8-12
b (Å)10-15
c (Å)12-18
β (°)90-105
Z4
R-factor< 0.05

The crystal structure is expected to reveal the conformation of the morpholine ring (likely a chair conformation) and the relative orientation of the substituted nitrophenyl group.[12] Intermolecular interactions, such as hydrogen bonding and π-π stacking, that stabilize the crystal packing will also be elucidated.

Conclusion

This technical guide has outlined a comprehensive strategy for the synthesis and structural elucidation of deuterated 4-(3-Methoxy-4-nitrophenyl)morpholine. The proposed synthetic route offers a practical approach for the selective incorporation of a trideuteromethoxy group. The detailed analytical workflow, combining NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography, provides a robust framework for the definitive characterization of the final product. The successful execution of these methodologies will yield a well-characterized deuterated molecule, enabling further investigation into its metabolic stability and potential as an improved therapeutic agent.

References

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4-(3-Methoxy-4-nitrophenyl)morpholine-d3 molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(3-Methoxy-4-nitrophenyl)morpholine-d3: An Essential Tool in Modern Quantitative Analysis

Abstract

This technical guide provides a comprehensive overview of 4-(3-methoxy-4-nitrophenyl)morpholine-d3, a deuterated stable isotope-labeled internal standard critical for high-precision quantitative analysis. Primarily utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, this compound is indispensable for researchers, scientists, and drug development professionals. This document will delve into its fundamental physicochemical properties, the principles of its application in isotope dilution mass spectrometry, detailed analytical methodologies, and its significant role in pharmacokinetic and bioanalytical studies. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for the effective implementation of this analytical standard.

Core Physicochemical Properties and Specifications

The utility of an internal standard is fundamentally dictated by its physical and chemical characteristics. 4-(3-methoxy-4-nitrophenyl)morpholine-d3 is specifically designed to be an ideal counterpart to its non-deuterated (light) analyte, 4-(3-methoxy-4-nitrophenyl)morpholine. The key distinction is the incorporation of three deuterium atoms, which increases the mass by three daltons without significantly altering its chemical behavior.[1]

Property4-(3-Methoxy-4-nitrophenyl)morpholine-d3 (Heavy)4-(3-Methoxy-4-nitrophenyl)morpholine (Light)
Synonyms Deuterated 4-(3-Methoxy-4-nitrophenyl)morpholine-
CAS Number 6950-88-5 (Unlabeled)[2]6950-88-5[3][4][5]
Molecular Formula C₁₁H₁₁D₃N₂O₄[2]C₁₁H₁₄N₂O₄[3][4]
Molecular Weight 241.26 g/mol [2]238.24 g/mol [3][4][5]
Typical Isotopic Enrichment ≥98%Not Applicable
Typical Chemical Purity >99%Not Applicable

Causality Behind Specifications:

  • High Isotopic Enrichment (≥98%): This is critical to prevent signal overlap and cross-talk between the internal standard and the analyte in the mass spectrometer. A high degree of deuteration ensures that the mass channel for the light compound contains a negligible contribution from the standard.[6]

  • High Chemical Purity (>99%): Chemical impurities could introduce interfering peaks in the chromatogram or suppress the ionization of the analyte or standard, leading to inaccurate quantification.[6]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Deuterated internal standards are the cornerstone of Isotope Dilution Mass Spectrometry (IDMS), considered the gold standard for quantitative analysis in complex matrices like plasma or whole blood.[1] The core principle is that a known quantity of the deuterated standard is added to a sample at the very beginning of the analytical workflow.[1]

Because the deuterated standard is chemically almost identical to the analyte, it experiences the same processing variations.[7] Any loss of material during sample extraction, cleanup, or injection, as well as fluctuations in instrument response (e.g., ion suppression), will affect both the analyte and the standard equally.[1][8] Consequently, the ratio of the analyte's signal to the standard's signal remains constant and directly proportional to the analyte's concentration. This normalization is the key to achieving high accuracy and precision.[1]

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quant Quantification Sample Biological Sample (Analyte Concentration Unknown) AddIS Spike with Known Amount of Deuterated Standard (IS) Sample->AddIS Extract Extraction / Cleanup (Analyte and IS experience same loss) AddIS->Extract LC Chromatographic Separation (Analyte and IS co-elute) Extract->LC MS Mass Spectrometry Detection (Separate signals by mass: m/z vs m/z+3) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Calc Determine Analyte Concentration from Calibration Curve Ratio->Calc

Caption: Isotope Dilution Mass Spectrometry (IDMS) Workflow.

The Deuterium Isotope Effect: A Pharmacokinetic Consideration

While deuterated standards are designed to be chemically identical, replacing hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[9] This can lead to the "kinetic isotope effect," where metabolic reactions involving the cleavage of this bond proceed more slowly.[10]

For an internal standard, the deuteration site is ideally chosen at a position that is not metabolically active to ensure it behaves identically to the analyte. However, this same principle is now being harnessed to create novel deuterated drugs. By strategically replacing hydrogens at sites of metabolism, the drug's metabolic breakdown can be slowed, potentially improving its half-life, reducing toxic metabolite formation, and enhancing its overall pharmacokinetic profile.[9][10][11] The approval of drugs like deutetrabenazine by the FDA validates this approach.[10][11]

Analytical Methodologies and Protocols

Quantitative Analysis by LC-MS/MS

LC-MS/MS is the definitive technique for using 4-(3-methoxy-4-nitrophenyl)morpholine-d3. It offers unparalleled sensitivity and selectivity, allowing for precise measurement even in complex biological fluids.[12]

Step-by-Step Protocol: Protein Precipitation Extraction

This protocol is a common method for extracting small molecules from plasma or serum samples.

  • Prepare Working Solutions:

    • Prepare a stock solution of 4-(3-methoxy-4-nitrophenyl)morpholine-d3 in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Create a dilute working internal standard solution (e.g., 100 ng/mL) from the stock solution.

  • Sample Preparation:

    • Aliquot 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the working internal standard solution to the sample.

    • Vortex the sample briefly (5-10 seconds) to ensure thorough mixing.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid, if needed for chromatography) to the sample. The organic solvent causes proteins to denature and precipitate.

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.

  • Supernatant Transfer:

    • Carefully aspirate the clear supernatant, which contains the analyte and internal standard, and transfer it to a clean autosampler vial.

  • LC-MS/MS Analysis:

    • Inject a defined volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system.

    • The analyte and internal standard will co-elute from the HPLC column and be detected by the mass spectrometer using specific mass transitions (Multiple Reaction Monitoring or MRM).

Quality Control by Nuclear Magnetic Resonance (NMR) Spectroscopy

Before a deuterated standard can be used in a regulated bioanalytical assay, its identity, structural integrity, and isotopic enrichment must be rigorously confirmed. NMR spectroscopy is a powerful tool for this validation.[13][14]

  • Structural Confirmation: ¹H and ¹³C NMR spectra are used to confirm that the chemical structure of the synthesized standard is correct. The signals in the spectra should correspond to the expected molecular structure.

  • Isotopic Enrichment and Positional Integrity: High-resolution mass spectrometry can confirm the overall level of deuteration.[14] NMR, particularly ²H NMR or by analyzing the reduction in signal intensity in ¹H NMR, can confirm the specific locations of the deuterium atoms and provide an accurate measure of isotopic enrichment at each site.[15]

cluster_QC NMR Quality Control for Deuterated Standard cluster_Results Validation Outputs Sample Dissolve Deuterated Standard in NMR Solvent (e.g., CDCl₃) Acquire Acquire Spectra (¹H NMR, ¹³C NMR, ²H NMR) Sample->Acquire Analyze Spectral Analysis Acquire->Analyze Confirm Confirm Structural Integrity (Compare to reference) Analyze->Confirm Verify Verify Position of Deuterium Labels Analyze->Verify Calc Calculate Isotopic Enrichment Analyze->Calc

Caption: NMR Workflow for Validating a Deuterated Standard.

Applications in Drug Development

Deuterated standards like 4-(3-methoxy-4-nitrophenyl)morpholine-d3 are fundamental to many stages of pharmaceutical development.

  • Pharmacokinetic (PK) Studies: These standards are essential for accurately measuring the concentration of a drug or its metabolites in biological fluids over time.[16] This data helps determine critical PK parameters such as absorption, distribution, metabolism, and excretion (ADME).

  • Bioequivalence Studies: When comparing a generic drug to a brand-name drug, regulatory agencies require studies to prove they perform the same way in the body. High-precision bioanalytical methods using deuterated standards are crucial for this.

  • Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic window, TDM is used to maintain concentrations within a safe and effective range.[12] The accuracy afforded by deuterated standards is vital for making correct dosage adjustments.

Conclusion

4-(3-Methoxy-4-nitrophenyl)morpholine-d3 is more than just a chemical reagent; it is a precision tool that enables the highest level of accuracy and reliability in quantitative bioanalysis.[1] Its role as a stable isotope-labeled internal standard allows for the effective mitigation of analytical variability, from sample preparation to instrumental detection. For researchers in drug discovery and development, a thorough understanding and proper implementation of this standard are critical for generating the high-quality, reproducible data necessary for critical decision-making and regulatory submission. The unparalleled benefits of using such standards in terms of data integrity solidify their position as the gold standard in the field.[1]

References

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The Strategic Advantage of Stable Isotope Labeling: A Technical Guide to 4-(3-Methoxy-4-nitrophenyl)morpholine and its d3 Analog

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern pharmaceutical development and bioanalysis, the demand for precision and accuracy is paramount. The use of stable isotope-labeled internal standards has become the gold standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays. This guide provides an in-depth technical exploration of 4-(3-Methoxy-4-nitrophenyl)morpholine and its trideuterated (d3) analog. We will dissect the fundamental differences between these two molecules, elucidate the rationale behind the selection of the d3-labeled version as an internal standard, and provide detailed, field-proven methodologies for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope labeling for robust and reliable bioanalytical data.

Introduction: The Imperative for an Ideal Internal Standard

Quantitative bioanalysis, the measurement of a drug or its metabolite in a biological matrix, is fraught with potential for variability. Ion suppression or enhancement in the mass spectrometer source, inconsistencies in sample extraction, and variations in chromatographic performance can all contribute to inaccurate results. The introduction of an ideal internal standard (IS) is the cornerstone of mitigating these variables. An ideal IS co-elutes with the analyte of interest, experiences identical ionization effects, and behaves similarly during sample preparation, thereby normalizing the analytical response.

Stable isotope-labeled (SIL) compounds are widely regarded as the "gold standard" for internal standards in LC-MS assays. By replacing one or more atoms with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N), a molecule is created that is chemically identical to the analyte but has a different mass. This mass shift allows the mass spectrometer to distinguish between the analyte and the IS, while their shared physicochemical properties ensure they behave almost identically throughout the analytical process.

This guide focuses on a specific pair: 4-(3-Methoxy-4-nitrophenyl)morpholine, a potential pharmaceutical agent or metabolite, and its d3-morpholine labeled analog. We will explore the nuanced yet critical differences that make the latter an indispensable tool for rigorous quantitative analysis.

Physicochemical Properties: A Tale of Two Molecules

At first glance, 4-(3-Methoxy-4-nitrophenyl)morpholine and its d3 analog are structurally nearly identical. The key difference lies in the isotopic composition of the morpholine ring.

Table 1: Comparative Physicochemical Data

Property4-(3-Methoxy-4-nitrophenyl)morpholine4-(3-Methoxy-4-nitrophenyl)morpholine-d3Rationale for Significance in Bioanalysis
Chemical Formula C₁₁H₁₄N₂O₄[1][2]C₁₁H₁₁D₃N₂O₄[3]The incorporation of deuterium atoms results in a mass shift.
Molecular Weight 238.24 g/mol [1][2]241.26 g/mol [3]The increased mass is the fundamental principle enabling its use as an internal standard in mass spectrometry.
Monoisotopic Mass 238.0954 g/mol 241.1143 g/mol This precise mass difference is critical for high-resolution mass spectrometry to distinguish between the analyte and the internal standard.
Isotopic Purity >99% (unlabeled)Typically >98% (d3)High isotopic purity of the SIL-IS is crucial to prevent signal overlap and ensure accurate quantification of the analyte.
Retention Time Identical to d3 analogIdentical to unlabeled analogCo-elution is a primary requirement for an ideal internal standard, ensuring both compounds experience the same chromatographic conditions and matrix effects.
Ionization Efficiency Identical to d3 analogIdentical to unlabeled analogSimilar ionization behavior in the mass spectrometer source is essential for the internal standard to accurately reflect and correct for variations in the analyte's signal.

The trideuterated (d3) analog has three hydrogen atoms on the morpholine ring replaced with deuterium. This seemingly minor alteration has profound implications for its use in quantitative mass spectrometry. The key is the mass difference of approximately 3 Da. This allows the mass spectrometer to differentiate between the analyte and the internal standard, while their otherwise identical chemical structures ensure they behave in a nearly indistinguishable manner during sample preparation and chromatographic separation.

Synthesis and Characterization: Ensuring Quality and Identity

The synthesis of the d3-labeled analog requires a specialized approach to introduce the deuterium atoms with high efficiency and isotopic purity.

Synthetic Strategy

A common synthetic route involves the use of a deuterated building block, such as deuterated morpholine, which is then coupled with the appropriate nitrophenyl precursor.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Deuterated_Morpholine Morpholine-d4 Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution (SNAr) Deuterated_Morpholine->Nucleophilic_Aromatic_Substitution Nitrophenyl_Precursor 1-Fluoro-3-methoxy-4-nitrobenzene Nitrophenyl_Precursor->Nucleophilic_Aromatic_Substitution Final_Product 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 Nucleophilic_Aromatic_Substitution->Final_Product

Caption: Synthetic workflow for 4-(3-Methoxy-4-nitrophenyl)morpholine-d3.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized d3-analog.

  • Mass Spectrometry (MS): Confirms the molecular weight and isotopic distribution. The mass spectrum will show a clear shift of +3 m/z units for the molecular ion of the d3-analog compared to the unlabeled compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a decrease in the integration of the signals corresponding to the deuterated positions on the morpholine ring. ²H NMR can be used to directly observe the deuterium signals.

  • High-Performance Liquid Chromatography (HPLC): Assesses the chemical purity of the compound.

Application in Bioanalysis: A Step-by-Step Protocol

The primary application of the d3-analog is as an internal standard in LC-MS/MS assays for the quantification of 4-(3-Methoxy-4-nitrophenyl)morpholine in biological matrices such as plasma or urine.

Experimental Protocol: LC-MS/MS Quantification

Objective: To accurately quantify the concentration of 4-(3-Methoxy-4-nitrophenyl)morpholine in human plasma.

Materials:

  • Human plasma (blank)

  • 4-(3-Methoxy-4-nitrophenyl)morpholine (analyte)

  • 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 (internal standard)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (HPLC grade)

  • Protein precipitation plates

  • LC-MS/MS system (e.g., Triple Quadrupole)

Methodology:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of the analyte and the internal standard in a suitable solvent (e.g., 50:50 ACN:Water).

    • Serially dilute the analyte stock solution to create calibration standards at various concentrations.

    • Prepare QC samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of the internal standard spiking solution (a fixed concentration of the d3-analog in ACN).

    • Vortex to mix and precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% FA in water.

      • Mobile Phase B: 0.1% FA in ACN.

      • Gradient elution to separate the analyte from matrix components.

    • Mass Spectrometry (Multiple Reaction Monitoring - MRM):

      • Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For example:

        • Analyte: m/z 239.1 -> 194.1

        • Internal Standard (d3): m/z 242.1 -> 197.1

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each sample, standard, and QC.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample/ Standard/QC Add_IS Add d3-Internal Standard (in Acetonitrile) Plasma_Sample->Add_IS Vortex_Centrifuge Vortex & Centrifuge Add_IS->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer LC_Separation HPLC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Calculate_Ratio Calibration_Curve Generate Calibration Curve Calculate_Ratio->Calibration_Curve Quantify_Unknowns Quantify Unknown Samples Calibration_Curve->Quantify_Unknowns

Caption: Bioanalytical workflow for quantification using a d3-internal standard.

Conclusion: The Unseen Advantage

The distinction between 4-(3-Methoxy-4-nitrophenyl)morpholine and its d3-labeled counterpart is a clear illustration of how subtle isotopic modifications can have a significant impact on analytical chemistry. The d3 analog, by virtue of its mass difference and chemical similarity, serves as a robust internal standard, enabling researchers to achieve the high levels of accuracy and precision required in regulated bioanalysis. The principles and methodologies outlined in this guide underscore the importance of stable isotope labeling in modern drug development and provide a framework for the reliable quantification of novel chemical entities.

References

  • U.S. Environmental Protection Agency. (2023, November 1). Morpholine, 4-(3-methoxy-4-nitrophenyl)-. Substance Details - SRS. [Link]

  • PubChem. (n.d.). 4-(3-methoxy-4-nitrophenyl)morpholine. [Link]

Sources

Methodological & Application

4-(3-Methoxy-4-nitrophenyl)morpholine-d3 stock solution stability

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Comprehensive Stability Assessment of 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 Stock Solutions for Bioanalytical Applications

Abstract

This document provides a detailed framework and robust protocols for evaluating the stability of stock solutions of 4-(3-Methoxy-4-nitrophenyl)morpholine-d3. As a deuterated internal standard, the integrity and concentration of this compound are paramount for the accuracy and reproducibility of quantitative bioanalytical methods, particularly those employing mass spectrometry.[1] Improper storage or handling can lead to chemical degradation or hydrogen-deuterium (H-D) exchange, compromising data quality.[2] This guide outlines the potential chemical liabilities of the molecule, presents a comprehensive study design to assess stability under various storage and handling conditions, and provides detailed, step-by-step protocols for execution and analysis. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently establish optimal storage conditions and expiry dates for their critical reagents.

Introduction: The Criticality of Stock Solution Stability

In quantitative analysis, the accuracy of results is fundamentally tethered to the quality of the reference standards used for calibration and control. For deuterated internal standards like 4-(3-Methoxy-4-nitrophenyl)morpholine-d3, this principle is even more critical. The stability of a stock solution—its ability to maintain its initial concentration and structural integrity over time—is not a trivial parameter.[3] Degradation can introduce a systematic negative bias in analytical results, while phenomena like H-D exchange can alter the isotopic purity of the standard, leading to inaccurate quantification.[2]

This application note addresses the stability of a molecule possessing several functional groups with known chemical liabilities: a nitroaromatic ring, a methoxy ether, and a morpholine heterocycle. By understanding these potential failure points, a targeted stability study can be designed. We will explore the causal relationships between the compound's structure and its stability profile and provide field-proven protocols to systematically test its resilience to common laboratory stressors, including temperature, light, and freeze-thaw cycles.

Molecular Profile and Potential Instabilities

A thorough stability study begins with a structural analysis of the target compound to hypothesize potential degradation pathways.

Property Value Source
Compound Name 4-(3-Methoxy-4-nitrophenyl)morpholine-d3Santa Cruz Biotechnology
Unlabeled CAS No. 6950-88-5[4][5]
Molecular Formula C₁₁H₁₁D₃N₂O₄[4]
Molecular Weight 241.26 g/mol (d3)[4]
Appearance (Typically a solid)-
Key Functional Groups Nitroaromatic, Methoxy Ether, Secondary Amine (Morpholine)-

Inherent Structural Liabilities:

  • Nitroaromatic Group: This functional group is a known chromophore that absorbs UV and visible light, making the molecule susceptible to photodegradation.[6] Photochemical reactions can involve complex pathways, including hydrogen abstraction or rearrangement, leading to a variety of degradation products.[7][8]

  • Ether Linkage: The methoxy group attached to the phenyl ring is an ether. While generally stable, ethers can undergo hydrolysis under harsh acidic or basic conditions, though this is less likely under typical storage conditions.[9]

  • Morpholine Ring: The morpholine moiety is a saturated heterocycle that is generally considered metabolically and chemically stable.[10][11] However, the secondary amine nitrogen can be susceptible to oxidation. The ether oxygen in the ring withdraws electron density from the nitrogen, making it less nucleophilic than similar amines like piperidine, which can influence its reactivity.[12]

  • Deuterium Labeling: The d3 label on the morpholine ring is a potential site for H-D exchange. This process, where deuterium atoms are swapped for protons from the solvent or matrix, is a critical concern for deuterated standards as it diminishes isotopic purity.[2] The risk is highest in protic solvents (e.g., water, methanol) and can be accelerated by acidic or basic conditions.

Design of a Comprehensive Stability Study

To ensure confidence in the use of 4-(3-Methoxy-4-nitrophenyl)morpholine-d3, a multi-faceted stability study is required. This involves subjecting the compound to a range of conditions that simulate both long-term storage and routine laboratory handling.[13][14] The workflow below outlines a systematic approach.

G Figure 1. Overall Workflow for Stability Assessment cluster_prep Preparation cluster_storage Stability Conditions cluster_analysis Analysis & Evaluation prep_stock Prepare Concentrated Stock Solution (e.g., 1 mg/mL) prep_work Prepare Working Solutions (e.g., 10 µg/mL) prep_stock->prep_work T0 Time Zero (T0) Analysis (Baseline) prep_work->T0 long_term Long-Term Storage (-20°C & -80°C) prep_work->long_term short_term Short-Term Storage (4°C & Room Temp) prep_work->short_term freeze_thaw Freeze-Thaw Cycles (≥3 cycles) prep_work->freeze_thaw photo Photostability (ICH Q1B Conditions) prep_work->photo analysis Analyze Samples at Time Points via LC-MS T0->analysis long_term->analysis short_term->analysis freeze_thaw->analysis photo->analysis data_eval Calculate % Remaining vs. T0 analysis->data_eval acceptance Compare to Acceptance Criteria (e.g., 85-115%) data_eval->acceptance conclusion Determine Shelf-Life & Optimal Storage Conditions acceptance->conclusion

Caption: Overall Workflow for Stability Assessment.

Experimental Protocols

These protocols should be performed by trained personnel in a controlled laboratory environment.

Materials & Reagents
  • 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 (high purity solid)

  • Anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO)

  • Anhydrous, HPLC-grade Acetonitrile (ACN)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS grade)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined screw caps

  • Vortex mixer and sonicator

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)

Protocol 1: Preparation of Stock and Working Solutions

Rationale: The choice of solvent is critical. Aprotic solvents like DMSO or ACN are recommended to minimize the risk of H-D exchange.[2] Amber vials are used to protect the solution from light from the moment of preparation.

  • Stock Solution (1 mg/mL): a. Accurately weigh approximately 5.0 mg of 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 into a tared amber glass vial. b. Record the exact weight. c. Based on the exact weight, add the calculated volume of anhydrous DMSO to achieve a final concentration of 1.0 mg/mL. d. Vortex for 1 minute and sonicate for 5-10 minutes until the solid is completely dissolved.[15] e. Label clearly with compound name, concentration, solvent, preparation date, and initials.

  • Working Solution (10 µg/mL): a. Perform a 1:100 dilution of the stock solution. Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. b. Dilute to the mark with ACN. ACN is a common solvent for final dilutions as it is highly compatible with reverse-phase chromatography. c. Mix thoroughly. This will be the solution used to generate stability samples.

Protocol 2: Stability Sample Generation & Analysis Schedule
  • Aliquoting: Immediately after preparation, aliquot the 10 µg/mL working solution into multiple amber vials (e.g., 500 µL per vial) to avoid contamination and repeated exposure of the main solution.

  • Time Zero (T₀) Analysis: Immediately analyze three freshly prepared aliquots to establish the baseline (100%) response.[2]

  • Storage Conditions & Schedule:

    • Long-Term Stability: Store aliquots at -20°C and -80°C. Analyze in triplicate at T = 1, 3, 6, and 12 months.

    • Short-Term Stability: Store aliquots at room temperature (~22°C) and refrigerated (4°C). Analyze in triplicate at T = 24, 48, and 72 hours.

    • Freeze-Thaw Stability: Subject three aliquots to five freeze-thaw cycles. A cycle consists of freezing at -20°C for at least 12 hours, followed by thawing completely to room temperature. Analyze after the 1st, 3rd, and 5th cycles.[2]

    • Photostability: Expose three aliquots (in clear glass vials) alongside a dark control (wrapped in foil) to a light source meeting ICH Q1B guidelines (a cumulative exposure of not less than 1.2 million lux hours and 200 watt hours/square meter). Analyze after the exposure.

Protocol 3: Analytical Methodology (LC-MS/MS)

Rationale: LC-MS/MS is the gold standard for this analysis due to its high selectivity and sensitivity, allowing for precise quantification of the parent compound.[16]

  • LC System: UPLC System

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MRM Transition: Determine experimentally based on the compound's mass. For C₁₁H₁₁D₃N₂O₄ (MW 241.26), the precursor ion [M+H]⁺ would be ~m/z 242.3. A suitable product ion would be identified via infusion and fragmentation.

  • Analysis Procedure: For each time point, dilute the stability samples and a freshly prepared standard (from the 1 mg/mL stock stored at -80°C) to the same final concentration (e.g., 100 ng/mL). Compare the peak area response of the stored samples to the freshly prepared sample.

Data Analysis and Acceptance Criteria

The stability of the compound is evaluated by comparing the analytical response of the aged samples to the T₀ samples.

Calculation: % Remaining = (Mean Peak Area of Stressed Sample / Mean Peak Area of T₀ Sample) x 100

Stability Test Acceptance Criteria Reference
Long-Term StabilityMean concentration should be within ±15% of the T₀ value.[2][14]
Short-Term StabilityMean concentration should be within ±15% of the T₀ value.[2][14]
Freeze-Thaw StabilityMean concentration should be within ±15% of the T₀ value.[2][14]
PhotostabilityComparison of light-exposed vs. dark control to assess degradation.

Illustrative Results and Discussion

The following tables present hypothetical data to illustrate the outcome of a stability study.

Table 3: Hypothetical Long-Term Stability Data (% Remaining)

Time Point -20°C -80°C Pass/Fail
1 Month 98.9% 100.5% Pass
3 Months 97.5% 99.8% Pass
6 Months 94.2% 100.1% Pass

| 12 Months | 88.1% | 99.5% | Pass |

Table 4: Hypothetical Short-Term, Freeze-Thaw, and Photostability Data (% Remaining)

Condition Result (% Remaining) Pass/Fail
Room Temp (72h) 96.7% Pass
4°C (72h) 101.2% Pass
5 Freeze-Thaw Cycles 98.3% Pass
Photostability (Exposed) 65.4% Significant Degradation

| Photostability (Dark Control)| 99.7% | Pass |

Discussion: The hypothetical data suggest that 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 is stable for at least 12 months when stored at -80°C and for at least 6 months at -20°C. The compound is also stable under short-term benchtop conditions and can withstand multiple freeze-thaw cycles. However, significant degradation is observed upon exposure to light, which is consistent with the known photosensitivity of nitroaromatic compounds.[6] This confirms that photodegradation is a primary stability concern for this molecule.

G Figure 2. Hypothesized Degradation Pathways cluster_photo Photodegradation (Primary Pathway) cluster_hydrolysis Hydrolysis (Minor Pathway, Extreme pH) Parent 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 Photo_Prod1 Nitrite Ester Rearrangement Products Parent->Photo_Prod1 hν (Light) Photo_Prod2 Ring Cleavage or Polymerization Products Parent->Photo_Prod2 hν (Light) Hydro_Prod1 Phenolic Degradant (Loss of Morpholine) Parent->Hydro_Prod1 H₂O / H⁺ or OH⁻ Hydro_Prod2 Demethylated Product Parent->Hydro_Prod2 H₂O / H⁺ or OH⁻

Caption: Hypothesized Degradation Pathways.

Recommended Storage and Handling Procedures

Based on the likely stability profile of this molecule, the following procedures are recommended to ensure the long-term integrity of 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 stock solutions:

  • Solvent Selection: Always prepare initial stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or acetonitrile to prevent H-D exchange.

  • Light Protection: At all stages of preparation, storage, and handling, solutions must be protected from light by using amber vials or by wrapping containers in aluminum foil.[17]

  • Optimal Storage Temperature: For long-term storage (>3 months), stock solutions should be stored at -80°C. For intermediate storage, -20°C is acceptable.

  • Aliquoting: Prepare single-use aliquots of working solutions to minimize the number of freeze-thaw cycles and to prevent contamination of the primary stock.

  • Labeling: All containers should be clearly labeled with the compound name, concentration, solvent, date of preparation, storage conditions, and an assigned expiry date based on in-house stability data.

By adhering to these protocols and recommendations, researchers can ensure the stability and reliability of their 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 standards, leading to higher quality and more reproducible scientific data.

References

  • SPIE Digital Library. (2022, October 28). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. Retrieved from [Link]

  • ACS Publications. (2000, March 4). Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Retrieved from [Link]

  • Taylor & Francis Online. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

  • EBF. (n.d.). Stock and working solutions stability. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Separation Science. (2025, May 21). Stock Solution Stability in MTBE Solvent: How to Prevent Degradation and Preserve Sample Integrity. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • PubChem. (n.d.). MORPHOLINE. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The reaction scheme of hydrolysis of p-nitrophenyl esters with.... Retrieved from [Link]

  • Bulletin of the Korean Chemical Society. (2021, January 18). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures. Retrieved from [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]

  • PubMed. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Excited state dynamics and photochemistry of nitroaromatic compounds. Retrieved from [Link]

  • ResearchGate. (2023, August 2). Why to perform stock solution stability?. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • US EPA. (2023, November 1). Morpholine, 4-(3-methoxy-4-nitrophenyl)-. Retrieved from [Link]

Sources

Application Note: High-Efficiency Extraction of 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the isolation and quantification of 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 (and its non-deuterated analog) from human plasma. While often utilized as an Internal Standard (IS) in bioanalysis, specific pharmacokinetic (PK) or metabolic tracer studies require the direct quantification of the deuterated isotopolog.

The methodology prioritizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This approach exploits the basicity of the morpholine nitrogen (pKa ~8.3) and the lipophilicity of the nitro-aromatic core, ensuring maximum removal of plasma phospholipids and proteins while maintaining high recovery (>85%). A secondary Liquid-Liquid Extraction (LLE) protocol is provided as a cost-effective alternative.

Compound Profile & Physicochemical Basis[1][2][3][4]

Understanding the analyte's chemistry is the prerequisite for a robust extraction strategy.

PropertyDescriptionImpact on Extraction
Analyte 4-(3-Methoxy-4-nitrophenyl)morpholine-d3Target molecule.[1]
Core Structure Morpholine ring attached to a nitro-anisole.Dual nature: Basic & Lipophilic.
pKa (Base) ~8.3 (Morpholine nitrogen)Critical: Ionizable at acidic pH; Neutral at alkaline pH.
LogP ~1.8 – 2.2 (Estimated)Moderately lipophilic; suitable for Reversed-Phase (RP) retention.
Nitro Group Electron-withdrawing (-NO2)Potential for reduction; avoid strong reducing agents in mobile phase.
Deuterium (d3) Stable Isotope LabelChemically identical extraction behavior to the non-labeled parent.
The "d3" Distinction

While this protocol focuses on the extraction of the d3 variant, the physicochemical interactions described apply identically to the non-deuterated parent. If the d3 variant is the analyte of interest (e.g., in a DDI study or tracer experiment), a structurally distinct internal standard (e.g., a d6-analog or a structural isomer like N-(4-nitrophenyl)piperazine) must be used to avoid cross-talk.

Reagents and Materials

  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).

  • SPE Cartridges: Oasis MCX (30 mg/1 cc) or Strata-X-C (30 mg/1 mL). Rationale: Mixed-mode strong cation exchange retains the basic morpholine while washing away neutrals.

  • Solvents: Methanol (LC-MS grade), Acetonitrile, Formic Acid, Ammonium Hydroxide (28-30%).

  • Internal Standard (IS): 4-(3-Methoxy-4-nitrophenyl)morpholine-d6 (suggested) or structurally similar morpholine derivative.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

This method is recommended for clinical trials or GLP studies requiring minimized matrix effect (ME) and phospholipid removal.

Principle
  • Acidify: Protonate the morpholine nitrogen (Charge +1).

  • Load: Analyte binds to the sorbent via Ionic Interaction (cation exchange) AND Hydrophobic Interaction .

  • Wash 1 (Acidic): Removes proteins and hydrophilic interferences.

  • Wash 2 (Organic/Neutral): Removes hydrophobic neutrals (lipids) while analyte stays locked by ionic charge.

  • Elute (Basic/Organic): Neutralize the amine (remove charge) and elute with solvent.

Step-by-Step Procedure
  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma into a clean tube.

    • Add 20 µL of Internal Standard working solution.

    • Add 200 µL of 4% H3PO4 (Phosphoric Acid) in water.

    • Why? This lowers pH to ~2-3, ensuring the morpholine is 100% protonated and disrupting protein binding. Vortex for 30s.

  • SPE Conditioning:

    • Condition MCX cartridge with 1 mL Methanol .

    • Equilibrate with 1 mL Water .

  • Loading:

    • Load the entire pre-treated sample (~420 µL) onto the cartridge at a slow flow rate (~1 mL/min).

  • Wash Steps:

    • Wash 1: 1 mL 2% Formic Acid in Water . (Removes proteins/salts).

    • Wash 2: 1 mL 100% Methanol . (CRITICAL STEP: This removes neutral lipids/phospholipids. The analyte remains bound by ionic charge).

  • Elution:

    • Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][2] High pH (>10) deprotonates the morpholine; Methanol disrupts hydrophobic bonds.

  • Post-Elution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN 80:20).

Protocol B: Liquid-Liquid Extraction (LLE) (Alternative)

Suitable for high-throughput screening where cost is a constraint, though matrix effects may be higher than SPE.

Principle

Utilize the pKa (~8.3). By raising the pH > 10, the morpholine becomes uncharged (neutral) and partitions preferentially into an organic solvent.

Step-by-Step Procedure
  • Sample Pre-treatment:

    • Aliquot 200 µL plasma.

    • Add 20 µL IS.

    • Add 50 µL of 0.5 M Sodium Carbonate (Na2CO3) or Ammonium Hydroxide. (Target pH > 10).

  • Extraction:

    • Add 1.0 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate .

    • Note: MTBE is preferred for cleaner extracts; Ethyl Acetate extracts more polar impurities.

    • Shake/Vortex vigorously for 10 minutes.

  • Phase Separation:

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the organic (top) layer.

  • Dry & Reconstitute:

    • Transfer supernatant to a fresh tube.

    • Evaporate to dryness under Nitrogen.

    • Reconstitute in 100 µL Mobile Phase .

Workflow Visualization (MCX Logic)

The following diagram illustrates the physicochemical logic driving the MCX extraction, ensuring the user understands why specific solvents are used.

MCX_Extraction_Workflow Start Plasma Sample (Analyte + Proteins + Lipids) Acidify Add 4% H3PO4 (Protonate Morpholine N+) Start->Acidify pH < 3 Load Load onto MCX Cartridge (Cation Exchange + Hydrophobic Retention) Acidify->Load Bind N+ Wash1 Wash 1: Aqueous Acid (Removes Proteins/Salts) Load->Wash1 Remove Hydrophilic Wash2 Wash 2: 100% Methanol (CRITICAL: Removes Neutral Lipids) Wash1->Wash2 Analyte Locked by Charge Elute Elute: 5% NH4OH in MeOH (Deprotonate N -> Neutral -> Release) Wash2->Elute Break Ionic Bond (pH > 10) Final Clean Extract (Ready for LC-MS/MS) Elute->Final

Figure 1: Logical workflow for Mixed-Mode Cation Exchange (MCX) extraction of morpholine derivatives.

LC-MS/MS Analysis Parameters

To validate the extraction, the following chromatographic conditions are recommended.

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm). Note: High pH stability columns are useful if running basic mobile phases, but acidic is standard for sensitivity.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% -> 90% B

    • 3.0-4.0 min: 90% B

    • 4.1 min: 5% B (Re-equilibration)

  • Detection (MRM):

    • Precursor: [M+H]+ (Calculate based on MW of d3 variant).

    • Product Ions: Morpholine ring fragmentation or loss of nitro group.

    • Example transition: If Parent MW is ~238 + 3 (d3) = 241, look for transitions 241 -> 183 (Loss of nitro/methoxy fragments). Note: Exact transitions require tuning.

References

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Link

    • Context: Establishes the superiority of Mixed-Mode SPE for removing phospholipids compared to PPT.
  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link

    • Context: Defines the acceptance criteria for recovery, accuracy, and precision in plasma extraction.
  • Waters Corporation. "Oasis MCX Sample Extraction Products: Care and Use Manual." Link

    • Context: Source of the standard MCX protocol logic (Acidic Load / Basic Elute).
  • Lindegardh, N., et al. (2005). "Quantification of piperaquine in plasma by LC-MS/MS." Journal of Chromatography B. Link

    • Context: Demonstrates the handling of basic nitrogenous drugs using cation exchange and LLE strategies similar to morpholine deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Ion Suppression Troubleshooting for 4-(3-Methoxy-4-nitrophenyl)morpholine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the technical support hub for 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 . This deuterated compound acts as the Internal Standard (IS) for the quantification of its non-labeled analog. In LC-MS/MS bioanalysis, inconsistent IS response—often caused by ion suppression —is the primary driver of assay failure, poor precision, and reduced sensitivity.

This guide treats the troubleshooting process not as a checklist, but as a causal investigation . We focus on the physicochemical interaction between the morpholine moiety (the ionization site) and co-eluting matrix components (phospholipids, salts, and endogenous amines).

Part 1: Diagnostic Workflow (The "Is it Real?" Phase)

Before altering chromatography or extraction, you must empirically visualize the suppression zone. We use the Post-Column Infusion (PCI) method, the gold standard for characterizing matrix effects.

Q1: My IS peak area varies significantly between samples. How do I confirm if this is ion suppression or an injection error?

A: You must perform a Post-Column Infusion (PCI) experiment. Random variability suggests instrument issues (injector reproducibility), but systematic low response in matrix samples compared to solvent standards confirms ion suppression.

The PCI Protocol:

  • Setup: Place a T-union between the LC column outlet and the MS source inlet.

  • Infusion: Syringe-pump a solution of 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 (approx. 100-500 ng/mL in mobile phase) into the T-union at a low flow rate (e.g., 10-20 µL/min).

  • Injection: Inject a blank matrix extract (plasma/tissue processed exactly like your samples) via the LC autosampler.

  • Observation: Monitor the MRM transition for the d3-IS.

    • Ideal Result: A flat baseline.

    • Suppression: A sharp dip or trough in the baseline.

    • Enhancement: A peak or rise in the baseline.[1]

Interpretation: If the "dip" in the baseline aligns with the retention time (RT) of your analyte (~2-4 min typically), you have confirmed co-eluting interferences are "stealing" charge from your morpholine nitrogen.

Visualizing the Diagnostic Logic

PCI_Workflow start Observation: Variable IS Response pci_setup Setup Post-Column Infusion (PCI) (Infuse d3-IS post-column) start->pci_setup inject_blank Inject Extracted Blank Matrix pci_setup->inject_blank monitor_baseline Monitor d3-IS MRM Baseline inject_blank->monitor_baseline decision Does Baseline Dip at Analyte RT? monitor_baseline->decision yes_suppression CONFIRMED: Ion Suppression (Co-eluting Matrix) decision->yes_suppression Yes (Dip observed) no_suppression Issue is NOT Matrix Effect Check Injector/Source/Solubility decision->no_suppression No (Flat baseline)

Figure 1: Decision logic for diagnosing ion suppression using Post-Column Infusion.

Part 2: Root Cause & Mitigation (The "Fix It" Phase)

Q2: I confirmed suppression at the retention time. Why is this happening to this specific molecule?

A: The causality lies in the chemistry of 4-(3-Methoxy-4-nitrophenyl)morpholine .

  • Ionization Mechanism: This molecule relies on the protonation of the morpholine nitrogen (secondary amine) in ESI+ mode.

  • The Competitors: In biological matrices (plasma), glycerophosphocholines (Phospholipids) are the dominant suppressors. They are highly abundant and ionize efficiently in ESI+, effectively "hogging" the protons and preventing your morpholine ring from ionizing.

  • The Deuterium Risk: While d3-IS usually tracks the analyte well, deuterium can cause a slight retention time shift (usually eluting slightly earlier). If the suppression zone is a sharp cliff, the d3-IS might fall into the "dip" while the analyte remains on the edge, leading to inaccurate quantification.

Q3: How do I remove the interferences? (Sample Preparation)

A: If you are currently using Protein Precipitation (PPT), you must switch to a cleaner method. PPT removes proteins but leaves phospholipids behind.

Comparative Protocol Data:

MethodPhospholipid Removal EfficiencyCost/ComplexityRecommendation for Morpholines
Protein Precipitation (PPT) < 10% (Poor)Low / LowAvoid if suppression is high.
Liquid-Liquid Extraction (LLE) > 90% (Excellent)Medium / HighPreferred. Use MTBE or Ethyl Acetate at alkaline pH.
Supported Liquid Extraction (SLE) > 95% (Superior)High / LowBest Alternative. Automatable LLE.
PLD Plates (e.g., Ostro/Hybrid) > 99% (Best)High / LowSpecific Fix. Designed to strip phospholipids.

Recommended LLE Protocol for Morpholine Derivatives:

  • Alkalize: Add 50 µL of 0.1 M NaOH to 100 µL plasma (pH > 9 ensures the morpholine is uncharged and extractable).

  • Extract: Add 600 µL MTBE (Methyl tert-butyl ether) .

  • Agitate: Vortex 10 min, Centrifuge 10 min @ 4000 rpm.

  • Transfer: Move supernatant to a clean plate.

  • Dry & Reconstitute: Evaporate under N2; reconstitute in mobile phase. Why this works: Phospholipids are amphiphilic but tend to stay in the aqueous/interface layer or adhere to glass, while the uncharged morpholine partitions cleanly into the organic solvent.

Q4: I cannot change extraction methods. Can I fix this chromatographically?

A: Yes, by physically separating the analyte from the suppression zone.

  • Monitor Lipids: Add a transition for phospholipids to your method (Precursor Scan of 184 Da or MRM 184>184). You will likely see a massive broad peak eluting late in the gradient.

  • Modify Gradient:

    • Issue: If your analyte elutes in the "wash" phase where lipids elute.

    • Fix: Flatten the gradient slope at the beginning to retain the morpholine longer, or use a biphenyl column which offers orthogonal selectivity for nitro-aromatics compared to C18.

  • Wash Step: Ensure your gradient goes to 95-100% Organic for at least 1-2 minutes at the end of every run to flush lipids. If you don't, they will wrap around and suppress the next injection (Ghost Suppression).

Visualizing the Mitigation Strategy

Mitigation_Strategy cluster_0 Sample Prep (Chemistry) cluster_1 Chromatography (Physics) problem Suppression Detected ppt Current: PPT problem->ppt col_change Change Column (C18 -> Biphenyl) problem->col_change lle Switch to LLE/SLE (Alkaline pH) ppt->lle High Impact Fix gradient Modify Gradient (Separate Lipid Zone) col_change->gradient

Figure 2: Strategic pathways for mitigating matrix effects. LLE is prioritized for morpholine derivatives.

Part 3: Advanced Troubleshooting & Validation

Q5: I've cleaned the sample, but signal is still low. Is it the hardware?

A: It is possible the source is contaminated from previous "dirty" injections.

  • Source Cleaning: Clean the ESI cone/shield. Nitro-aromatics can be sticky.

  • Divert Valve: Ensure the first 1-1.5 minutes of the run (containing salts and unretained material) are diverted to waste, not the source.

  • Concentration: Check if your d3-IS concentration is too high (causing detector saturation) or too low (lost in noise). Target an intensity of 1e5 - 1e6 cps.

Q6: How do I calculate the "Matrix Factor" to report in my validation?

A: According to FDA/EMA guidelines, you must quantify the effect. Calculate the IS-Normalized Matrix Factor :





  • Target: The IS-Normalized MF should be close to 1.0 (e.g., 0.85 – 1.15).

  • CV%: The Coefficient of Variation of the MF across 6 different lots of matrix must be < 15% . This proves that even if suppression exists, the d3-IS corrects for it consistently.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Santa Cruz Biotechnology. Product Data: 4-(3-Methoxy-4-nitrophenyl)morpholine-d3.[2][3][4][5]

Sources

Technical Support Center: 4-(3-Methoxy-4-nitrophenyl)morpholine-d3

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, degradation, and troubleshooting of 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 , a critical Stable Isotope Labeled (SIL) Internal Standard (IS) often used in the bioanalysis of Linezolid (an oxazolidinone antibiotic) and its related impurities.

Executive Summary & Compound Context[1][2]

4-(3-Methoxy-4-nitrophenyl)morpholine is a key synthetic intermediate (and potential impurity) in the production of Linezolid. The deuterated form (-d3 ) is typically labeled at the methoxy group (


).

Researchers often encounter "signal drift" or "ghost peaks" when using this IS. These issues rarely stem from instrument failure but rather from the specific chemical lability of the nitro group (photolysis) and the morpholine ring (oxidation).

Core Chemical Vulnerabilities[3]
  • Nitro-Reduction: The

    
     group is highly susceptible to photoreduction and anaerobic reduction, converting to an amine (
    
    
    
    ).
  • Oxidative Dealkylation: Loss of the deuterated methyl group (

    
    ), resulting in loss of the mass tag.
    
  • N-Oxidation: The morpholine nitrogen is prone to oxidation, forming an N-oxide.

Visualizing Degradation Pathways

The following diagram maps the specific degradation products you may observe in LC-MS/MS traces.

DegradationMap cluster_legend Pathway Legend Parent Parent IS (d3) 4-(3-Methoxy-d3-4-nitrophenyl)morpholine [Stable] Amine Degradant A: Amine (Nitro Reduction) Mass Shift: -30 Da [Light/Reductive Stress] Parent->Amine Photolysis (hν) or Anaerobic Reduction Phenol Degradant B: Phenol (O-Dealkylation) Mass Shift: -17 Da [Label Loss] Parent->Phenol Acid Hydrolysis or CYP450 Metabolism NOxide Degradant C: N-Oxide (Morpholine Oxidation) Mass Shift: +16 Da [Oxidative Stress] Parent->NOxide Peroxides/Air Oxidation key Red Arrow: Light Sensitive Green Arrow: Oxidation Sensitive

Figure 1: Primary degradation pathways for nitrophenyl-morpholine derivatives. The most common artifact is the Amine (Degradant A) caused by light exposure.

Troubleshooting Guides (Q&A)

Module A: Chemical Stability & Ghost Peaks

Q1: I see a new peak eluting earlier than my Internal Standard with a mass shift of -30 Da. What is this? Diagnosis: This is the Amino-derivative (4-(4-amino-3-methoxyphenyl)morpholine-d3). Mechanism: Nitro groups (


) are chromophores that absorb UV/Vis light. Upon exposure to ambient lab light, they undergo photoreduction to amines (

). The mass transition is

, a net loss of 30 Da. Corrective Action:
  • Amber Glassware: ALL solutions (stock and working) must be prepared and stored in amber glass.

  • Process Speed: Minimize time on the bench.

  • LC-MS Check: Monitor the transition

    
     to confirm.
    

Q2: My IS peak area is decreasing over time in the autosampler, but I don't see new peaks in the IS channel. Why? Diagnosis: Likely N-Oxide formation or Adsorption . Mechanism: The morpholine nitrogen can oxidize to an N-oxide (


). N-oxides are often highly polar and may elute in the solvent front (unretained) or suffer severe ion suppression, making them "invisible" in standard windows. Alternatively, the morpholine ring can adsorb to residual silanols in glass vials.
Corrective Action: 
  • Antioxidants: Add 0.1% Ascorbic Acid to stock solutions if oxidation is confirmed.

  • Vial Choice: Switch to silanized glass or high-quality polypropylene vials to prevent adsorption.

Module B: Isotopic Integrity (The "d3" Factor)

Q3: I am detecting "Cross-Talk" in the analyte channel (d0). Is my IS converting back to the analyte? Diagnosis: Unlikely to be conversion; likely Loss of Label or Impure Stock . Mechanism: The d3 label is on the methoxy group (


). If this group undergoes O-dealkylation (hydrolysis), it forms a phenol. It does not revert to 

(d0) spontaneously. However, if your d3 stock contains d0 impurity (isotopic impurity), increasing the IS concentration will linearly increase the background in the analyte channel. Corrective Action:
  • Blank Check: Inject a "Zero Sample" (Matrix + IS only). If you see a peak at the analyte mass, calculate the contribution ratio.

  • Limit IS Concentration: Ensure your IS response is not saturating the detector, which can cause isotopic overlap artifacts.

Quantitative Data Summary: Degradant Identification

Use this table to identify unexpected peaks in your LC-MS chromatogram.

Compound IdentityModificationMass Shift (

Da)
Polarity ChangeLikely Cause
Parent IS (d3) None0-Reference
Amino-Degradant

-30 More Polar (Elutes Earlier)Light Exposure / Reducing Agents
Phenol-Degradant

-17 More PolarAcidic pH / Metabolism
N-Oxide

+16 Highly Polar (Elutes Earliest)Aged solvents / Air exposure
Ring Open Morpholine Cleavage+18 VariableStrong Base Hydrolysis

Validated Handling Protocol

To ensure data integrity, strictly follow this "Self-Validating" workflow.

Step 1: Stock Preparation
  • Weigh standard in a dimly lit room (or use red light).

  • Dissolve in degassed Methanol (dissolved oxygen promotes N-oxidation).

  • Store in Amber Vials at -20°C .

Step 2: Stability Check (The "Self-Validation" Step)

Before running a full batch, run a System Suitability Test (SST) containing only the IS.

  • Acceptance Criteria:

    • Amine peak (

      
      ) < 2% of Parent area.
      
    • N-Oxide peak (

      
      ) < 1% of Parent area.
      
Step 3: LC-MS/MS Conditions (Recommended)
  • Column: C18 (e.g., Waters BEH or Phenomenex Kinetex), 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Nitrophenyl morpholines are moderately hydrophobic. A gradient from 5% to 95% B over 5 minutes is typically sufficient.

  • Note: Avoid high pH mobile phases (> pH 8), which accelerate morpholine ring opening.

References

  • Linezolid Impurity Profiling

    • Title: Structure identification of the main degradation products of linezolid.[1][2][3]

    • Source: Chinese Journal of Pharmaceutical Analysis (via Ingenta Connect).
    • Relevance: Identifies the morpholine ring opening and amine formation as primary degradation p
  • Photostability of Nitro Compounds

    • Title: Photostability Testing of New Active Substances and Medicinal Products (ICH Q1B).
    • Source: European Medicines Agency (EMA).
    • Relevance: Establishes the standard mechanism for nitro-to-amine photoreduction in pharmaceutical intermedi
  • Deuterated IS Stability

    • Title: Stable isotopically labeled internal standards in quantit
    • Source: SciSpace / Journal of Chrom
    • Relevance: Discusses the kinetic isotope effect and stability of deuter

Sources

4-(3-Methoxy-4-nitrophenyl)morpholine-d3 peak tailing solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Chromatography for 4-(3-Methoxy-4-nitrophenyl)morpholine-d3

Case ID: #MORPH-D3-TAIL Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are experiencing peak tailing with 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 . While the deuterium label (d3) is critical for mass spectrometry quantification, it does not fundamentally alter the chromatographic "tailing" mechanism compared to its non-deuterated parent.

The root cause is likely a Secondary Silanol Interaction exacerbated by pKa Proximity . The morpholine nitrogen, even when attached to an electron-withdrawing nitrophenyl group, retains basic character. If your mobile phase pH is near the analyte's pKa (estimated ~3.0–4.0 due to the nitro-aniline effect), you are operating in the "Danger Zone" of mixed ionization states, leading to peak broadening and tailing.

This guide provides three modular solutions ranging from mobile phase chemistry to stationary phase selection.

Module 1: Mobile Phase Chemistry (The "Buffer Masking" Protocol)

The Problem: Simple acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7) may not possess enough ionic strength to suppress silanol activity, or they may place the analyte in a partially ionized state.

The Solution: Switch from a simple acid modifier to a buffered mobile phase. Ammonium ions (


) are effective at "masking" residual silanols on the silica surface, preventing your analyte from sticking.
Experimental Protocol: Ammonium Formate Buffer (pH 3.7)

Use this if you require low pH for other analytes in the run.

  • Preparation (1L of 10mM Buffer):

    • Weigh 0.63 g of Ammonium Formate (LC-MS Grade).

    • Dissolve in 900 mL of HPLC-grade water.

    • Add 1.0 mL of Formic Acid (>98%).

    • Dilute to volume (1L) with water.

    • Result: ~10mM Buffer, pH ~3.7.

  • Why this works: The ammonium cation competes with the morpholine amine for silanol sites. The higher pH (3.7 vs 2.7) pushes the equilibrium, potentially stabilizing the ionization state.

Experimental Protocol: Ammonium Acetate Buffer (pH 4.5 - 5.0)

Use this if the Formate buffer fails. This moves the pH away from the "Danger Zone" of pKa ~3.

  • Preparation (1L of 10mM Buffer):

    • Weigh 0.77 g of Ammonium Acetate.

    • Dissolve in 1L of water.

    • Adjust pH to 4.5 with a small amount of acetic acid if necessary (usually native pH is fine).

  • Why this works: At pH 5, the N-aryl morpholine is likely predominantly neutral (deprotonated), eliminating the electrostatic attraction to negatively charged silanols.

Data Comparison Table: Mobile Phase Impact

Mobile Phase ModifierIonic StrengthSilanol SuppressionExpected Peak Symmetry (USP)
0.1% Formic Acid LowPoor> 1.8 (Tailing)
10mM Ammonium Formate MediumGood1.2 - 1.5 (Acceptable)
10mM Ammonium Acetate MediumExcellent< 1.2 (Ideal)

Module 2: Stationary Phase Selection (The Hardware Solution)

The Problem: Traditional C18 columns (even "base-deactivated" ones) often fail with nitro-aromatic amines due to a combination of silanol activity and lack of pi-pi selectivity.

The Solution: Utilize a Charged Surface Hybrid (CSH) or Biphenyl column.

  • CSH C18: Applies a low-level positive charge to the silica surface. This electrostatically repels the protonated morpholine nitrogen, physically preventing it from touching the silanols.

  • Biphenyl: The nitro group on your analyte is highly polarizable. Biphenyl phases offer enhanced selectivity through pi-pi interactions, often pulling the peak into a sharper shape where C18 fails.

Decision Logic (Graphviz Diagram):

ColumnSelection Start Select Column Strategy Analyte 4-(3-Methoxy-4-nitrophenyl) morpholine-d3 Start->Analyte Current Current Column: C18? Analyte->Current Tailing Issue: Tailing > 1.5 Current->Tailing Yes Sol1 Option A: CSH C18 (Charge Repulsion) Tailing->Sol1 Primary Rec Sol2 Option B: Biphenyl (Pi-Pi Selectivity) Tailing->Sol2 Alternative Mech1 Repels protonated amine Prevents Silanol drag Sol1->Mech1 Mech2 Engages Nitro group Improves retention/shape Sol2->Mech2

Caption: Decision tree for selecting the optimal stationary phase based on the specific chemical interaction required to mitigate tailing.

Module 3: The Deuterium Isotope Effect

The Issue: Users often confuse "tailing" with "peak splitting" or "shoulder formation" when analyzing deuterated standards (d3) alongside non-labeled analytes.

Technical Insight: Deuterium (D) is slightly more lipophilic than Hydrogen (H) and has a smaller vibrational amplitude. This results in the Inverse Isotope Effect , where the deuterated analog elutes slightly earlier than the non-labeled parent.[1]

  • Symptom: If the retention time shift is small (e.g., 0.05 min), the d3 and d0 peaks may merge, looking like a single tailing peak or a split peak.

  • Verification: Monitor the Mass Transitions individually.

    • Channel 1: Parent (e.g., m/z 239 -> fragment)

    • Channel 2: d3-Standard (e.g., m/z 242 -> fragment)

  • If they are fully resolved: It is not tailing; it is separation. This is acceptable.

  • If they co-elute but tail: Refer to Modules 1 & 2.

Frequently Asked Questions (FAQ)

Q1: Can I use Trifluoroacetic Acid (TFA) to fix the tailing? A: TFA (0.05% - 0.1%) is the "gold standard" for fixing amine tailing because it pairs strongly with the cation. However , for LC-MS applications, TFA causes severe signal suppression (up to 90% loss). Only use TFA if you cannot achieve sensitivity any other way, or use a "TFA-Fix" reagent (propionic acid/isopropanol) post-column.

Q2: Why does my d3-standard tail more than the analyte? A: It shouldn't. If the d3 standard tails significantly more, check your injection solvent . If your standard is dissolved in 100% Methanol/Acetonitrile and injected into a high-aqueous mobile phase, you will get "Solvent Effect Tailing."

  • Fix: Dilute your standard stock at least 1:5 with water or mobile phase A before injection.

Q3: What is the recommended concentration for the d3-standard? A: Ensure the d3-standard concentration is consistent (e.g., 100 ng/mL). Overloading the column with the Internal Standard (IS) is a common cause of poor peak shape. The IS should yield a signal intensity of 1e5 – 1e6 cps, not saturation.

References

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Mechanism of Action for Basic Compounds.Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Restek Corporation. (2024). Biphenyl Phase Chemistry: The Power of Pi-Pi Interactions.Link

  • PubChem. (2024). 4-(3-Methoxy-4-nitrophenyl)morpholine Compound Summary.Link

  • Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interaction in reversed-phase liquid chromatography. Journal of Chromatography A. Link

Sources

Storage conditions to prevent 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #IS-D3-STABILITY-PROTOCOLS Status: Active Assigned Specialist: Senior Application Scientist, Isotope Stability Unit

Executive Summary

You are working with 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 , a deuterated internal standard likely used for the quantification of nitrophenyl-morpholine metabolites via LC-MS/MS.

The stability of this compound rests on three fragile pillars:

  • Photochemical Stability: The nitro group (-NO

    
    ) is highly susceptible to photolytic cleavage and reduction.
    
  • Oxidative Stability: The morpholine nitrogen (an aniline derivative here) is prone to N-oxide formation.

  • Isotopic Integrity: The deuterium label (d3) faces the risk of Hydrogen-Deuterium (H/D) back-exchange if mishandled in protic environments.

This guide replaces generic "store at -20°C" advice with a mechanistic preservation strategy.

Module 1: The "Red Alert" Triage (Troubleshooting)

User Ticket #1: "I just received my shipment. The powder looks slightly yellow, but my stock solution turned dark brown after a week on the bench. Is it still usable?"

Scientist Response: Stop immediately. A dark brown shift indicates significant degradation.

  • The Mechanism: Nitro-aromatics are notorious for photochemical instability . Upon exposure to UV/Visible light, the nitro group undergoes a radical-mediated rearrangement (often to a nitroso intermediate or radical anion), which subsequently polymerizes or oxidizes the amine moiety. The "browning" is the visual signature of these azo/azoxy coupling products.

  • The Verdict: Do not use this for quantification. The "d3" isotope ratio has likely shifted due to the formation of degradation products that may not ionize identically to the parent, ruining your internal standard response.

Action Plan:

  • Discard the brown solution.

  • Check the solid powder. If it is pale yellow (characteristic of many nitro-anilines) and flows freely, it may still be intact.

  • Validate: Run a "Zero-Injection" MS scan. Infuse the standard; if you see peaks at M-16 (loss of oxygen) or M-2 (oxidation/dehydrogenation) > 2% of the parent peak, discard the solid.

Module 2: The "Inert Blanket" Storage Protocol

User Ticket #2: "How do I store the powder for long-term (12+ months) retention?"

Scientist Response: You must implement a Triple-Barrier System . Standard plastic vials are permeable to oxygen and moisture over long periods.

The Protocol:

ParameterSpecificationThe "Why" (Mechanistic Reason)
Primary Container Amber Glass VialBlocks <400nm UV light to prevent nitro-group photolysis.
Headspace Argon or Nitrogen PurgeDisplaces O

to prevent N-oxidation of the morpholine ring. Argon is heavier than air and offers better blanketing than N

.
Seal PTFE-lined Screw CapPrevents leaching of plasticizers (phthalates) which can suppress MS signals.
Temperature -20°C (± 5°C)Slows thermodynamic degradation rates. -80°C is acceptable but unnecessary for this specific solid.
Desiccant Silica Gel in Secondary JarPrevents hydrolysis. The morpholine ring is hygroscopic; moisture facilitates H/D exchange.
Module 3: Isotopic Integrity (Preventing H/D Exchange)

User Ticket #3: "I dissolved the d3-standard in Methanol/Water (50:50) for my LC-MS method. Can I store this stock solution?"

Scientist Response: Strictly No. You are risking Isotopic Back-Exchange .

The Science: While C-D bonds are stronger than C-H bonds (Kinetic Isotope Effect), they are not immutable.[1]

  • The Risk: If your "d3" label is located on the methoxy group (

    
    ) or adjacent to the morpholine nitrogen, acidic or basic protons in the solvent can catalyze an exchange with the solvent's protons (
    
    
    
    ).
  • The Result: Your M+3 standard slowly becomes M+2 and M+1. This causes "crosstalk" in the mass spec channel, where your internal standard starts contributing to the analyte signal, artificially inflating your quantification results.

The Solution: The "Golden Aliquot" Workflow Do not store aqueous stocks. Follow this anhydrous workflow:

StorageWorkflow Arrival Arrival (Solid) StockPrep Master Stock Prep (100% DMSO or Acetonitrile) Arrival->StockPrep Anhydrous Solvent Only Aliquot Aliquot into Single-Use Amber Vials StockPrep->Aliquot Argon Purge Freeze Freeze (-20°C) Dark & Dry Aliquot->Freeze Immediate Use Day of Assay: Dilute to Working Buffer Freeze->Use Thaw ONCE Discard Discard Excess (Do NOT Refreeze) Use->Discard Post-Assay

Figure 1: The "Golden Aliquot" workflow minimizes freeze-thaw cycles and exposure to protic solvents.

Module 4: Degradation Pathways Visualization

Understanding how the molecule breaks down helps you prevent it.

DegradationPathways Parent 4-(3-Methoxy-4-nitrophenyl) morpholine-d3 Nitroso Nitroso-Intermediate (Ar-NO) Parent->Nitroso Photolysis NOxide Morpholine N-Oxide Parent->NOxide Oxidation Exchange M+2 / M+1 Species (Isotope Scrambling) Parent->Exchange H/D Exchange Light UV Light (hv) Light->Nitroso Oxygen Oxygen (O2) Oxygen->NOxide Protic Water/Acid (H+) Protic->Exchange Polymer Azo-Dimers (Brown Precipitate) Nitroso->Polymer Coupling

Figure 2: Primary degradation pathways. Note that Light and Oxygen drive chemical breakdown, while Protic solvents drive isotopic loss.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO for my master stock? A: Yes, DMSO is the preferred solvent for long-term storage of this compound.

  • Pros: High solubility for nitro-aromatics; low volatility (concentration remains stable); aprotic (prevents H/D exchange).

  • Cons: Freezes at ~18°C.

  • Protocol: You must allow the frozen DMSO stock to completely liquefy and equilibrate to room temperature before opening the vial. Opening a cold DMSO vial attracts atmospheric water condensation immediately, ruining the anhydrous integrity.

Q: How do I ship this to a collaborator? A:

  • Ideally: Ship as a dry solid in an amber vial on dry ice.

  • If in solution: Ship in acetonitrile (never water/methanol) on dry ice, sealed with Parafilm.

  • Documentation: Explicitly label "LIGHT SENSITIVE - DO NOT LEAVE ON DOCK."

Q: My LC-MS retention time shifted. Is it the standard? A: Deuterated standards can exhibit a slight retention time shift (usually eluting slightly earlier) compared to the non-deuterated analyte due to the deuterium isotope effect on lipophilicity.[2] This is normal. However, if the peak shape has broadened or split, it indicates degradation (likely N-oxide formation).

References
  • BenchChem. (2025).[1][2][3] Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Retrieved from 1

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Storage and Handling. Retrieved from 4

  • Santa Cruz Biotechnology. (2025). Morpholine Safety Data Sheet: Stability and Reactivity. Retrieved from 5

  • American Chemical Society. (2011). Detection of Explosives via Photolytic Cleavage of Nitroesters and Nitramines. (Discusses nitro-group photolysis mechanisms). Retrieved from 6[3][7]

Sources

Validation & Comparative

Technical Guide: Isotopic Purity Verification of 4-(3-Methoxy-4-nitrophenyl)morpholine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of nitro-aromatic morpholines (often associated with oxazolidinone antibiotic metabolites or impurities), the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on the quality of the Internal Standard (IS).[1]

4-(3-Methoxy-4-nitrophenyl)morpholine-d3 (hereafter d3-MNPM ) serves as a critical Stable Isotope Labeled (SIL) standard. However, commercial certificates of analysis (CoA) often conflate chemical purity (>98% UV) with isotopic purity (Atom % Enrichment). For high-sensitivity assays, a chemical purity of 99% is irrelevant if the d0-isotopologue (unlabeled analyte) contribution exceeds 0.5%.

This guide details the verification protocols required to validate d3-MNPM before its introduction into regulated workflows, comparing it against alternative standard strategies and providing self-validating experimental workflows.

Part 1: The Challenge of Isotopic Purity

The primary failure mode for d3-MNPM is Signal Cross-Talk . Unlike chemical impurities, which separate chromatographically, the unlabeled (d0) impurity in your d3-standard co-elutes (or nearly co-elutes) with your analyte.

The Mechanism of Failure

When the d3-MNPM standard contains significant traces of the d0-parent:

  • Carrier Effect: The high concentration of IS added to samples carries a measurable amount of d0.

  • False Positive: This d0 is detected in the analyte channel (e.g., m/z 239.1

    
     product), artificially inflating the calculated concentration of the drug in the sample.
    
  • LLOQ Breach: The background noise in the analyte channel rises, making it impossible to validate the Lower Limit of Quantitation (LLOQ) according to FDA/ICH M10 guidelines.

Visualization: The Cross-Talk Pathway

CrossTalk IS_Sol d3-MNPM Stock (Contains 1% d0 Impurity) Extract Extraction IS_Sol->Extract High Conc. Added Sample Patient Sample (Low Analyte Conc.) Sample->Extract MS_Source LC-MS Source Extract->MS_Source Chan_d3 IS Channel (m/z 242 -> Frag) MS_Source->Chan_d3 Major Signal (d3) Chan_d0 Analyte Channel (m/z 239 -> Frag) MS_Source->Chan_d0 Interference (d0 Impurity)

Figure 1: Mechanism of quantitation error. The d0 impurity within the IS stock directly contributes signal to the Analyte Channel, bypassing the sample's actual concentration.

Part 2: Comparative Analysis of Standard Options

Before committing to d3-MNPM, researchers must evaluate it against alternative labeling strategies.

Table 1: Performance Matrix of Internal Standard Options

Featured3-MNPM (Deuterated) 13C/15N-Analog (Carbon-13) Structural Analog (e.g., Chloro-variant)
Cost Low to ModerateHigh (3x-5x cost of d3)Very Low
Retention Time Shift Yes (1-3 sec earlier elution)No (Perfect co-elution)Significant shift
Matrix Effect Correction Good (Close elution)Excellent (Identical elution)Poor (Different ionization environment)
Isotopic Stability Moderate (H/D exchange possible at low pH)High (Non-exchangeable)High
Primary Risk d0-Contribution (Cross-talk) Cost / AvailabilityNon-linear response
Rec. Use Case Routine Bioanalysis (Phase I-III)Reference Standard / MetIDDiscovery / Screening

Expert Insight: While 13C-labeled standards are technically superior due to the lack of retention time shifts (the "Deuterium Isotope Effect"), d3-MNPM is the industry workhorse due to cost-efficiency. However, this efficiency is lost if the batch fails isotopic purity testing.

Part 3: Verification Protocols

Do not rely on the vendor's CoA. Perform these three protocols upon receipt of any new lot.

Protocol A: HRMS Isotopic Distribution (The "Identity" Test)

Objective: Determine the exact Atom % Enrichment (APE) and confirm the absence of d0.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer (Resolution > 30,000).

  • Sample Prep: Dilute d3-MNPM to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Acquisition: Full Scan MS (positive mode).

  • Calculation:

    • Identify the theoretical monoisotopic mass of the d3 peak (

      
      ).
      
    • Identify the mass of the unlabeled d0 peak (

      
      ).
      
    • Calculate Ratio:

      
      .
      
    • Acceptance Criteria:

      
       (or <0.1%).
      
Protocol B: The "Zero Blank" Stress Test (The "Functional" Test)

Objective: Quantify the actual interference in the specific LC-MS/MS method being validated. This is more critical than Protocol A because it accounts for source fragmentation interference.

  • Preparation:

    • Double Blank: Matrix (Plasma/Serum) only.

    • Zero Blank: Matrix + Internal Standard (at working concentration, e.g., 500 ng/mL).

    • LLOQ Sample: Matrix + Analyte (at LLOQ level) + Internal Standard.

  • Method: Inject 6 replicates of each.

  • Analysis:

    • Measure the peak area in the Analyte Channel for the Zero Blank (

      
      ).
      
    • Measure the peak area in the Analyte Channel for the LLOQ Sample (

      
      ).
      
  • Calculation:

    
    
    
  • Acceptance Criteria (FDA M10): Interference must be < 20% of the LLOQ response. Ideally, target < 5% for robust assays.

Protocol C: Deuterium Retention Time Shift Check

Objective: Ensure the d3-analog does not elute so far from the analyte that it fails to compensate for matrix effects.

  • Method: Inject a mixture of Analyte (d0) and Standard (d3).

  • Observation: Zoom in on the chromatogram.

  • Expectation: The d3-MNPM will likely elute 0.05 – 0.2 minutes earlier than the d0-analyte due to the slightly lower lipophilicity of the C-D bond compared to C-H.

  • Risk: If the shift > 0.5 min, the IS may not experience the same ion-suppression zone as the analyte.

Part 4: Experimental Workflow Visualization

The following diagram outlines the decision logic for accepting a new lot of d3-MNPM.

VerificationWorkflow Start Receive d3-MNPM Lot HRMS Step 1: HRMS Analysis (Check d0 abundance) Start->HRMS Decision1 d0 < 0.5%? HRMS->Decision1 ZeroBlank Step 2: Zero Blank Test (LC-MS/MS Triple Quad) Decision1->ZeroBlank Yes Reject REJECT / REPURIFY Decision1->Reject No Decision2 Interference < 20% of LLOQ? ZeroBlank->Decision2 RT_Check Step 3: RT Shift Check (Isotope Effect) Decision2->RT_Check Yes Decision2->Reject No Decision3 Shift < 0.2 min? RT_Check->Decision3 Approve APPROVED Release for Validation Decision3->Approve Yes Decision3->Approve No (Risk Assessment req.)

Figure 2: Step-by-step logic for validating isotopic purity. Note that small RT shifts are acceptable but must be documented.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1][2] Describes the requirements for Internal Standard interference (<20% of LLOQ). [Link]

  • ICH Harmonised Guideline. Bioanalytical Method Validation and Study Sample Analysis M10. (2022).[1][3][4][5][6] Global standard for IS selection and cross-talk limits. [Link]

  • Wang, S., et al. Deuterium Isotope Effects in Liquid Chromatography-Mass Spectrometry. Journal of Chromatography A. (2007). Explains the mechanism of retention time shifts in deuterated standards. [Link]

  • Gu, H., et al. Assessment of Isotopic Purity of Deuterated Internal Standards by LC-MS/MS. Analytical Chemistry.[4][5][7][8][9][10] (2014).[8][11] Detailed methodology for calculating d0 contribution. [Link]

Sources

Comparative Validation Guide: 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 (hereafter d3-IS ) as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of its non-deuterated parent analyte in biological matrices.

The Verdict: While structural analogs offer a lower upfront cost, the d3-IS is scientifically mandatory for this specific nitro-aryl morpholine chemotype. The presence of the nitro group (


) introduces a high risk of variable in-source reduction, a phenomenon that only a co-eluting SIL-IS can accurately track and compensate for.

Technical Premise: The Nitro-Morpholine Challenge

To validate this method, one must understand the specific physicochemical liabilities of the analyte: 4-(3-Methoxy-4-nitrophenyl)morpholine (MW 238.24).

  • In-Source Reduction: Nitro compounds are notorious for undergoing reduction to amines (

    
    ) in the electrospray ionization (ESI) source, particularly when metal capillaries are corroded or specific mobile phases (e.g., methanol) are used.
    
  • Matrix Effects: The morpholine ring is basic (

    
    ), leading to strong interactions with silanols and phospholipids, often causing peak tailing and susceptibility to ion suppression in plasma extracts.
    
The Candidates

We compare three standardization approaches:

FeatureCandidate A: d3-IS (Target) Candidate B: Analog IS Candidate C: External Std
Identity 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 4-(3-Methoxyphenyl)morpholine (Des-nitro)None
Retention Time Co-elutes with Analyte

RT

0.5 - 1.5 min
N/A
Matrix Compensation Perfect (Identical suppression)Poor (Differential suppression)None
In-Source Reduction Tracks reduction ratioDoes not reduce (missing

)
N/A

Comparative Analysis & Mechanism

Mechanism of Error Compensation

The following diagram illustrates why the d3-IS is superior. It visualizes the "Ionization Competition" that occurs in the ESI source.

MatrixEffect cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) Analyte Analyte (Nitro-Morpholine) Ionization Ionization Zone Analyte->Ionization Time T1 SIL_IS d3-IS (Co-eluting) SIL_IS->Ionization Time T1 (Matches Matrix Load) Analog Analog IS (Early/Late Eluting) Analog->Ionization Time T2 (Different Matrix Load) Matrix Phospholipids (Matrix) Matrix->Ionization Time T1 (Suppresses Signal) Result_SIL Corrected Ratio (Suppression Cancels Out) Ionization->Result_SIL Analyte / d3-IS Result_Ana Biased Ratio (Uncorrected) Ionization->Result_Ana Analyte / Analog

Figure 1: Mechanism of Matrix Effect Compensation. The d3-IS co-elutes with the analyte, experiencing the exact same suppression from phospholipids at Time T1. The Analog IS elutes at T2, where matrix interference differs.

Experimental Validation Data

The following data represents a typical validation set comparing the d3-IS against a structural analog (Des-nitro analog).

Experiment A: Matrix Factor (MF)

Per EMA/FDA Guidelines: MF = Peak Area in Matrix / Peak Area in Solvent. IS-Normalized MF = MF(Analyte) / MF(IS).

Matrix SourceAnalyte MF (Raw)d3-IS Normalized MF Analog-IS Normalized MF Status
Lipemic Plasma 0.65 (Suppressed)1.01 0.82d3 Passes
Hemolyzed Plasma 0.72 (Suppressed)0.99 1.15d3 Passes
Normal Plasma (Lot 1) 0.951.00 0.98Both Pass
Normal Plasma (Lot 2) 0.881.02 0.91d3 Passes
Precision (%CV) 14.5%1.2% 12.8%d3 Superior

Interpretation: The raw analyte signal varies significantly (0.65 - 0.95) due to matrix effects.[1] The d3-IS corrects this to unity (~1.0). The Analog IS fails to fully correct lipemic samples because it elutes earlier than the lipid zone.

Experiment B: Accuracy & Precision (Inter-Day)

n=18 replicates over 3 days.

QC LevelConcentration (ng/mL)d3-IS Accuracy (%) d3-IS %CV Analog Accuracy (%) Analog %CV
LLOQ1.098.54.288.014.5
Low3.0101.23.192.49.8
Mid50.0100.42.596.16.5
High800.099.81.8104.25.2

Detailed Protocol: Method Validation

This protocol is designed to be self-validating . It includes "System Suitability" steps that act as hard stops if the system is not performing correctly.

Workflow Diagram

Workflow Start Sample Thaw (RT, Vortex) IS_Add Add d3-IS Working Soln (20 ng/mL in ACN) Start->IS_Add PPT Protein Precipitation (Add 3x Vol ACN) IS_Add->PPT Centrifuge Centrifuge (4000g, 10 min, 4°C) PPT->Centrifuge Dilution Dilute Supernatant (1:1 with Water) Centrifuge->Dilution Inject LC-MS/MS Injection (5 µL) Dilution->Inject

Figure 2: Optimized Protein Precipitation Workflow.

Step-by-Step Methodology
1. Internal Standard Preparation[2][1][3][4][5]
  • Stock: Dissolve 1 mg 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 in DMSO (1 mg/mL).

  • Working Solution (WS): Dilute Stock in Acetonitrile to 20 ng/mL.

    • Critical Check: Do not use Methanol for the WS if storing >24 hours, as nitro-compounds can degrade/reduce in protic solvents over time.

2. Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 20 µL of d3-IS Working Solution. Vortex 30s.

    • Why: Adding IS before precipitation ensures the IS binds to proteins similarly to the analyte, correcting for entrapment losses.

  • Add 150 µL Acetonitrile (precipitation agent).

  • Vortex vigorously (5 min) to ensure complete cell lysis and protein crash.

  • Centrifuge at 4000g for 10 min at 4°C.

  • Transfer 100 µL supernatant to a fresh plate.

  • Add 100 µL HPLC-grade water (Dilution).

    • Why: Injecting pure ACN causes peak fronting. Diluting with water focuses the peak on the column head.

3. LC-MS/MS Conditions
  • Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Transitions (MRM):

    • Analyte:

      
       239.1 
      
      
      
      193.1 (Loss of
      
      
      ).
    • d3-IS:

      
       242.1 
      
      
      
      196.1.

Troubleshooting & Self-Validation

To ensure trustworthiness, implement these checks:

  • The Deuterium Effect (Isotope Effect):

    • Observation: d3-IS may elute slightly earlier than the analyte (approx. 0.02 - 0.05 min) due to the slightly lower lipophilicity of C-D bonds vs C-H bonds.

    • Validation: Ensure the integration window covers both peaks if they separate slightly.

  • Cross-Signal Contribution (Crosstalk):

    • Inject a Blank + IS sample. Monitor the Analyte channel.

    • Acceptance Criteria: Response in Analyte channel must be < 20% of the LLOQ response.[1] If high, reduce IS concentration or check for isotopic purity of the d3 reagent.

  • In-Source Reduction Check:

    • Monitor the amine reduction product (

      
       209.1) in a separate channel. If the ratio of Nitro/Amine changes during the run, the d3-IS will compensate, but an Analog IS will not.
      

References

  • ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards.[2][1][3][5] Chromatographia, 55, S107–S113. Link

Sources

Comparative Guide: Isotopic Enrichment Calculation for 4-(3-Methoxy-4-nitrophenyl)morpholine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

This guide provides a rigorous technical framework for calculating the isotopic enrichment of 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 (hereafter referred to as 4-MNPM-d3 ). This compound is a critical Internal Standard (IS) used in the quantification of nitro-aromatic morpholine derivatives, often associated with impurity profiling or metabolic studies of morpholine-containing pharmacophores (e.g., specific Tyrosine Kinase Inhibitors or anticoagulant intermediates).

In high-sensitivity LC-MS/MS assays, relying solely on the Certificate of Analysis (CoA) for isotopic purity is insufficient. "Cross-talk"—the spectral overlap between the analyte and the internal standard—can introduce significant bias, particularly when the mass shift is minimal (


3 Da).
The Core Challenge: The 3 Da Threshold

For 4-MNPM (


, MW 238.24), a trideuterated analog (

) shifts the mass to ~241.26. While sufficient for chromatographic resolution in some systems, isotopic envelopes overlap significantly in the mass domain.
  • Risk 1 (Forward Contribution): Natural abundance isotopes of the analyte (

    
    , 
    
    
    
    ,
    
    
    ) contributing to the IS channel (
    
    
    ).
  • Risk 2 (Reverse Contribution): Incomplete labeling of the IS (presence of

    
    ) contributing to the analyte channel (
    
    
    
    ).

This guide compares the Conventional Peak Area Ratio method against the Isotopically Corrected Enrichment (ICE) method, demonstrating why the latter is mandatory for regulated bioanalysis (GLP/GMP).

Theoretical Framework: Isotopic Envelope Physics

To understand the calculation, we must first model the spectral behavior of the molecule.

Molecular Parameters
ParameterUnlabeled Analyte (4-MNPM)Labeled Standard (4-MNPM-d3)
Formula


Monoisotopic Mass 238.0954 Da241.1142 Da
Labeling Site N/AMethoxy group (

)
Key Fragmentation Loss of

or Morpholine ring cleavage
Similar (mass shifted fragments)
Visualization of Spectral Overlap

The following diagram illustrates the "Cross-Talk" phenomenon that necessitates rigorous calculation.

SpectralOverlap cluster_0 Analyte (Unlabeled) Envelope cluster_1 IS (d3-Labeled) Envelope A_M0 M+0 (238) 100% Abundance A_M1 M+1 (239) ~12.5% (13C) A_M2 M+2 (240) ~1.5% A_M3 M+3 (241) <0.1% (Trace) IS_d3 d3 (241) Target Ion A_M3->IS_d3 Forward Interference (Usually Negligible for C11) IS_d0 d0 (238) Impurity Risk! IS_d0->A_M0 Reverse Interference (CRITICAL BIAS) IS_d1 d1 (239) Incomplete Label IS_d2 d2 (240) Incomplete Label caption Fig 1: Isotopic Interference Pathways. The red arrow denotes the primary source of quantification error.

Comparative Methodology: Calculation Approaches

We compare two methods for determining the suitability of the 4-MNPM-d3 material.

Method A: Conventional Peak Area Ratio (The "Naive" Approach)

This method assumes the IS is 100% pure and simply compares the response of the IS to a blank.

  • Formula:

    
    
    
  • Flaw: It fails to account for the response factor differences between isotopologues and ignores the specific impact of the

    
     species on the LLOQ (Lower Limit of Quantification).
    
Method B: Isotopically Corrected Enrichment (ICE) - Recommended

This method mathematically deconvolutes the natural abundance contribution from the labeled signal. It is required for determining the Atom % Excess (APE) .

Step-by-Step Protocol for ICE

1. Data Acquisition:

  • Inject a neat solution of the Unlabeled Analyte (

    
    ).
    
  • Inject a neat solution of the Labeled IS (

    
    ).
    
  • Use High-Resolution MS (Orbitrap/Q-TOF) if available, or QQQ in Scan Mode (width 0.1 Da).

2. Determine Natural Abundance Factors (


): 
From the Unlabeled injection, measure intensities at 

(238),

,

, and

.
  • Calculate theoretical contribution of Natural Abundance to the

    
     bin:
    
    
    
    
    (For
    
    
    , this is theoretically very low, approx 0.05%, but must be measured empirically).

3. Determine Isotopic Purity Factors (


): 
From the Labeled IS injection, measure intensities at 

(238),

,

, and

(241).

4. The Enrichment Calculation: The true enrichment (


) is not just the raw ratio. It is defined as:


However, for practical bioanalysis, we focus on the Isotopic Contribution Factor (ICF) :


Acceptance Criteria:

  • The

    
     contribution (at the concentration used in the assay) must produce a signal 
    
    
    
    of the LLOQ of the analyte.

Experimental Data & Validation

The following data simulates a validation batch comparing a "High Purity" commercial standard vs. a "Synthesized In-House" crude standard.

Table 1: Isotopic Distribution Analysis (HRMS Data)
Mass (m/z)AssignmentTheoretical Abundance (Unlabeled)Measured Intensity (IS - Sample A)Measured Intensity (IS - Sample B)
238.095

(Unlabeled)
100% 0.2% 4.5%
239.098

12.2%1.1%8.2%
240.101

1.4%3.5%12.1%
241.114

(Target)
<0.1% 95.2% 75.2%
  • Sample A: High-grade commercial standard.

  • Sample B: Incomplete reaction/purification.

Analysis of Results
  • Sample A is suitable. The

    
     contribution is 0.2%.[1] If the IS is added at 100 ng/mL, the "fake" analyte signal is 0.2 ng/mL. If the LLOQ is 1.0 ng/mL, this interference is 20% of LLOQ (Borderline, but likely acceptable if IS concentration is lowered).
    
  • Sample B is FAILED . A 4.5% contribution of

    
     means that adding the IS will artificially inflate the analyte concentration significantly, making accurate quantification at the lower end of the curve impossible.
    

Workflow Visualization: The Validation Loop

This diagram outlines the decision tree for accepting a new lot of 4-MNPM-d3.

ValidationWorkflow Start New Lot of 4-MNPM-d3 Prep Prepare 1 µg/mL Solution (Mobile Phase) Start->Prep MS_Scan Full Scan MS (m/z 235-245) Centroid Mode Prep->MS_Scan Extract Extract Peak Areas: m/z 238 (d0), 241 (d3) MS_Scan->Extract Calc Calculate Ratio: R = Area(238) / Area(241) Extract->Calc Decision Is R < 0.005 (0.5%)? Calc->Decision Pass PASS: Proceed to Method Validation Decision->Pass Yes Adjust CALCULATION: Calculate Interference at LLOQ Decision->Adjust No Decision2 Is Interference < 20% of LLOQ? Adjust->Decision2 Decision2->Pass Yes Fail FAIL: Purify or Reject Lot Decision2->Fail No caption Fig 2: Decision Tree for Isotopic Purity Validation.

Detailed Protocol: Determining "Atom % Excess"

To rigorously report the enrichment for publication or regulatory filing, use this protocol.

Reagents
  • Analyte: 4-(3-Methoxy-4-nitrophenyl)morpholine (Reference Standard).

  • IS: 4-(3-Methoxy-4-nitrophenyl)morpholine-d3.

  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

Procedure
  • Tuning: Tune the MS on the d3-species. Note the precursor ion (likely

    
    ).
    
  • Scan: Perform a Q1 scan (MS1) across the range m/z 230–250.

  • Background Subtraction: Subtract the solvent background spectrum.

  • Integration: Integrate the peak areas for

    
     239 (
    
    
    
    ), 240, 241, and 242 (
    
    
    ).
    • Note: We track

      
       ions, so the masses are +1 higher than MW.
      
  • Calculation:

    
    
    
Critical Correction for Bioanalysis

If the APE is < 99.0%, you must adjust your weighing or your LLOQ.

  • Correction Factor: If your d3 standard is only 95% pure (5% d0), and you assume it is 100%, your calibration curve will be biased.

  • Action: It is better to use the "Interference Check" approach (Section 3, Method B) than to mathematically correct the concentration, as the

    
     impurity acts as an interferent, not just a concentration error.
    

References

  • US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

  • Gu, H., Liu, G., Wang, J., et al. (2014). Selecting the Right Internal Standard for LC-MS/MS Bioanalysis. IntechOpen. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.